![molecular formula C7H5N3O2 B113395 3-Amino-4-nitrobenzonitrile CAS No. 99512-10-4](/img/structure/B113395.png)
3-Amino-4-nitrobenzonitrile
Overview
Description
3-Amino-4-nitrobenzonitrile is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 g/mol . It is a solid substance .
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, including compounds structurally related to 3-Amino-4-nitrobenzonitrile, can be achieved through nitrosation reactions followed by iron (III)-catalyzed C-C bond cleavage of 2-arylindoles. This method features inexpensive catalysts and is scalable for larger preparations.Molecular Structure Analysis
The molecular structure of 3-Amino-4-nitrobenzonitrile has been analyzed in detail . The InChI key for this compound is VKQPDHKSUIHUDF-UHFFFAOYSA-N . The Canonical SMILES string for this compound is C1=CC(=C(C=C1C#N)N)N+[O-] .Chemical Reactions Analysis
Reactivity studies have shown that the presence of an amino group in compounds similar to 3-Amino-4-nitrobenzonitrile can significantly influence nucleophilic substitution reactions. This suggests an activating effect of the amino group on adjacent nitro groups.Physical And Chemical Properties Analysis
3-Amino-4-nitrobenzonitrile is a solid substance . It has a molecular weight of 163.13 g/mol . The topological polar surface area of this compound is 95.6 Ų .Scientific Research Applications
1. Antiviral Prodrugs and DNA/RNA Interaction
3-Amino-4-nitrobenzonitrile (4A-3NBN) has been studied for its potential in disrupting DNA/RNA helix formation due to its molecular structure. It has been compared with natural Watson-Crick pairs, showing flexibility and a higher dipole moment, which might facilitate the disruption. This property has led to the proposal of several new mutagenic modified nucleosides with 4A-3NBN as potential antiviral prodrugs (Palafox et al., 2022).
2. Hydrogenation and Chemical Transformations
4A-3NBN undergoes hydrogenation, transforming into primary amines, a process influenced by the position of the nitro group relative to the nitrile group. This reaction has implications for synthesizing various chemical intermediates, demonstrating the compound's reactivity and versatility in chemical synthesis (Koprivova & Červený, 2008).
3. Thermophysical Properties
Studies have also been conducted on the thermophysical behavior of 3-Amino-4-nitrobenzonitrile, focusing on its heat capacities and phase transitions. These findings are crucial in understanding the material's properties under different temperature conditions, which can be applied in material science and engineering (Jiménez et al., 2002).
4. Corrosion Inhibition
In the context of materials science, 4A-3NBN derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness in protecting metal surfaces highlights the compound's potential application in industrial processes involving metal preservation (Chaouiki et al., 2018).
5. Analytical Chemistry Applications
Furthermore, derivatives of 4A-3NBN, such as 4-hydroxy-3-nitrobenzonitrile, have been identified as effective matrices for matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This application is significant in analytical chemistry, especially for the analysis of small molecules, peptides, and proteins (Gu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-amino-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPDHKSUIHUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467476 | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitrobenzonitrile | |
CAS RN |
99512-10-4 | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99512-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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